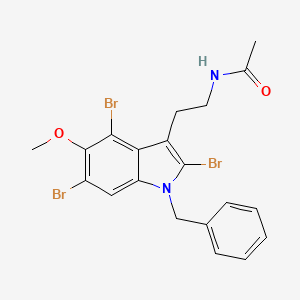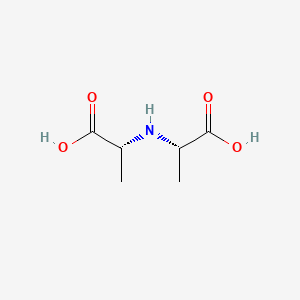
meso-N-(1-carboxyethyl)-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-2,2'-iminodipropanoic acid is a 2,2'-iminodipropanoic acid. It is a conjugate acid of a meso-2,2'-iminodipropanoate.
Scientific Research Applications
Interface Characterization in Bioorganics and Inorganics : The molecular interface between bioorganics and inorganics, which includes compounds like meso-N-(1-carboxyethyl)-alanine, plays a crucial role in fields such as nanoelectronics, biomimetics, biomineralization, and medical applications like drug delivery systems and implant coatings. Solid-state NMR methods have been instrumental in elucidating the molecular level interactions and structural dynamics of such interfaces (Ben Shir et al., 2010).
Synthesis of Biologically Active Compounds : Research has explored the synthesis of biologically active derivatives of N-(4-chloro/iodophenyl)-N-carboxyethyl-β-alanine, highlighting its potential in the development of new biological molecules. The derivatives and their cyclization products have been characterized using various spectroscopic methods (Anusevičius et al., 2013).
Enzyme Synthesis Applications : The enzyme N5-(carboxyethyl)ornithine synthase, which has been studied in Lactococcus lactis, can facilitate the synthesis of novel Nω-carboxypropyl amino acids, demonstrating the potential of this compound in enzyme synthesis and related biochemical applications (Donkersloot & Thompson, 1995).
Peptidoglycan Biosynthesis : The compound plays a role in the biosynthesis of bacterial cell-wall peptidoglycan, as seen in studies of enzymes like UDP-N-acetylmuramoyl-l-alanyl-d-glutamate:meso-diaminopimelate ligase from Escherichia coli. Such research has implications for understanding bacterial cell structures and potentially developing antibacterial strategies (Gordon et al., 2001).
Taste Enhancement Applications : Studies have shown that compounds like N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, related to this compound, can function as novel taste enhancers. This has implications for the food industry, particularly in the development of flavor-enhancing additives (Villard et al., 2003).
Transpeptidation Activity in Bacteria : Research on DD carboxypeptidases from Streptomyces demonstrates the transpeptidation activity involving meso-diaminopimelic acid, relevant in bacterial cell wall synthesis. This highlights the importance of such compounds in studying bacterial enzyme mechanisms (Pollock et al., 1972).
D-Amino Acid Synthesis : A study on meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum showed that this enzyme, acting on compounds like this compound, could catalyze the synthesis of D-amino acids. This research opens avenues in amino acid synthesis and potential industrial applications (Gao et al., 2012).
properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R)-2-[[(1S)-1-carboxyethyl]amino]propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4+ |
InChI Key |
FIOHTMQGSFVHEZ-ZXZARUISSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@@H](C)C(=O)O |
SMILES |
CC(C(=O)O)NC(C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



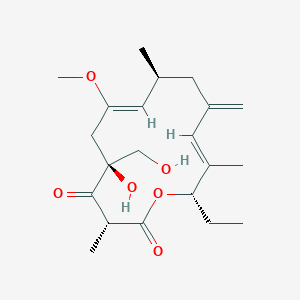

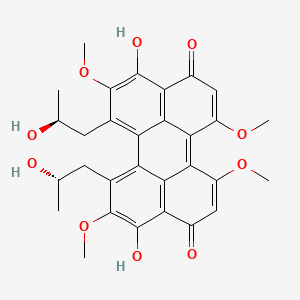
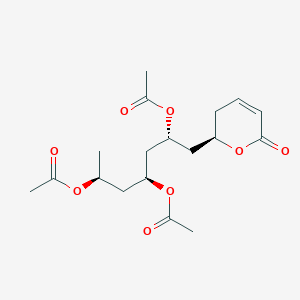

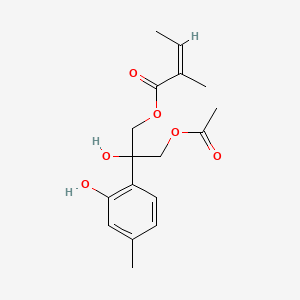
![(1S,2R,4R,6S,7S,8R)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one](/img/structure/B1247531.png)


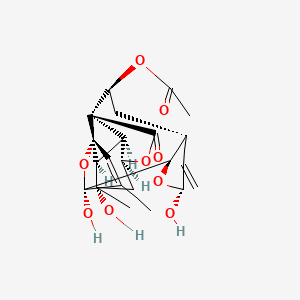
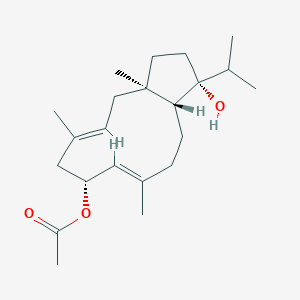

![(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1247540.png)
